Cas no 273380-48-6 (3-(Dimethylamino)propane-1-sulfonyl chloride)
3-(Dimethylamino)propane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Dimethylamino-propane-1-sulfonyl chloride
- 3-(DIMETHYLAMINO)PROPANE-1-SULFONYL CHLORIDE
- AB69812
- F16754
- 3-(Dimethylamino)propane-1-sulfonyl chloride
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- MDL: MFCD13190128
- Inchi: 1S/C5H12ClNO2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3
- InChI Key: NNMNSJXDCAKREI-UHFFFAOYSA-N
- SMILES: ClS(CCCN(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 171
- XLogP3: 0.8
- Topological Polar Surface Area: 45.8
3-(Dimethylamino)propane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261034-0.05g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 0.05g |
$277.0 | 2024-06-18 | |
| Enamine | EN300-261034-0.1g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 0.1g |
$290.0 | 2024-06-18 | |
| Enamine | EN300-261034-0.25g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 0.25g |
$303.0 | 2024-06-18 | |
| Enamine | EN300-261034-0.5g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 0.5g |
$316.0 | 2024-06-18 | |
| Enamine | EN300-261034-1.0g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 1.0g |
$330.0 | 2024-06-18 | |
| Enamine | EN300-261034-2.5g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 2.5g |
$657.0 | 2024-06-18 | |
| Enamine | EN300-261034-5.0g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 5.0g |
$828.0 | 2024-06-18 | |
| Enamine | EN300-261034-10.0g |
3-(dimethylamino)propane-1-sulfonyl chloride |
273380-48-6 | 95% | 10.0g |
$1042.0 | 2024-06-18 | |
| AstaTech | F16754-0.25/G |
3-DIMETHYLAMINO-PROPANE-1-SULFONYL CHLORIDE |
273380-48-6 | 95% | 0.25g |
$226 | 2023-09-19 | |
| AstaTech | F16754-1/G |
3-DIMETHYLAMINO-PROPANE-1-SULFONYL CHLORIDE |
273380-48-6 | 95% | 1g |
$565 | 2023-09-19 |
3-(Dimethylamino)propane-1-sulfonyl chloride Suppliers
3-(Dimethylamino)propane-1-sulfonyl chloride Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-(Dimethylamino)propane-1-sulfonyl chloride
3-(Dimethylamino)propane-1-sulfonyl chloride (CAS No. 273380-48-6): An Overview and Applications in Modern Chemistry
3-(Dimethylamino)propane-1-sulfonyl chloride (CAS No. 273380-48-6) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of chemistry, particularly in the synthesis of pharmaceuticals and materials science. This compound is characterized by its sulfonyl chloride functional group, which makes it highly reactive and useful in a wide range of chemical reactions.
The molecular structure of 3-(Dimethylamino)propane-1-sulfonyl chloride consists of a propane backbone with a dimethylamino group at the 3-position and a sulfonyl chloride group at the 1-position. The presence of these functional groups imparts specific reactivity and solubility properties to the molecule, making it an important intermediate in the synthesis of various compounds.
In the context of pharmaceutical research, 3-(Dimethylamino)propane-1-sulfonyl chloride has been utilized as a key building block in the development of novel drugs. Its ability to form stable amide bonds through nucleophilic substitution reactions makes it particularly useful in the synthesis of peptides and other bioactive molecules. Recent studies have shown that compounds derived from this intermediate exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
One notable application of 3-(Dimethylamino)propane-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives, which are widely used in medicinal chemistry. Sulfonamides are known for their broad spectrum of biological activities and have been extensively studied for their therapeutic potential. The reactivity of the sulfonyl chloride group allows for efficient coupling with various nucleophiles, leading to the formation of diverse sulfonamide structures with tailored biological properties.
In addition to its applications in pharmaceuticals, 3-(Dimethylamino)propane-1-sulfonyl chloride has also found use in materials science. The compound can be incorporated into polymers and other materials to enhance their functional properties. For example, it has been used to modify polymer surfaces to improve their hydrophilicity or hydrophobicity, depending on the desired application. This versatility makes it a valuable tool in the development of advanced materials for various industries, including electronics, coatings, and biomedical devices.
The synthesis of 3-(Dimethylamino)propane-1-sulfonyl chloride typically involves a multi-step process that begins with the preparation of 3-dimethylaminopropanol followed by its conversion into the corresponding sulfonyl chloride. The reaction conditions and choice of reagents are critical for achieving high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound, which is essential for its widespread use in industrial applications.
Safety considerations are an important aspect when handling 3-(Dimethylamino)propane-1-sulfonyl chloride. As with many sulfonyl chlorides, it is important to follow proper safety protocols to prevent exposure to skin or inhalation. The compound should be stored in a cool, dry place away from incompatible materials such as strong bases or reducing agents. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
In conclusion, 3-(Dimethylamino)propane-1-sulfonyl chloride (CAS No. 273380-48-6) is a highly versatile compound with significant potential in both pharmaceutical research and materials science. Its unique chemical properties make it an invaluable intermediate in the synthesis of a wide range of compounds with diverse applications. Ongoing research continues to explore new uses for this compound, further highlighting its importance in modern chemistry.
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